molecular formula C11H8Cl2N2 B1387266 3,4-Dichloro-6-(4-methylphenyl)pyridazine CAS No. 1171545-90-6

3,4-Dichloro-6-(4-methylphenyl)pyridazine

Cat. No.: B1387266
CAS No.: 1171545-90-6
M. Wt: 239.1 g/mol
InChI Key: AAKLRUBGUGLJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-6-(4-methylphenyl)pyridazine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 4 and a 4-methylphenyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-6-(4-methylphenyl)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3,4-dichloropyridazine reacts with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-6-(4-methylphenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products may include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives such as pyridazine oxides.

    Reduction Products: Reduced derivatives such as pyridazine amines.

Scientific Research Applications

3,4-Dichloro-6-(4-methylphenyl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-6-(4-methylphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the compound’s structure and the functional groups attached to it .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-6-(4-methylphenyl)pyridazine is unique due to the presence of both chlorine atoms and the 4-methylphenyl group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3,4-dichloro-6-(4-methylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)10-6-9(12)11(13)15-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKLRUBGUGLJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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